Cas no 400749-67-9 (1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine)

1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative with a chlorobenzyl substituent, exhibiting potential utility as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the aromatic chlorobenzyl group and the pyrazole amine core, make it a versatile building block for the development of biologically active compounds. The compound's stability and reactivity under controlled conditions allow for selective functionalization, enabling applications in medicinal chemistry and material science. Its purity and well-defined molecular structure ensure consistent performance in synthetic pathways. This compound is particularly valuable for researchers exploring novel heterocyclic frameworks with tailored properties for targeted applications.
1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine structure
400749-67-9 structure
Product Name:1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine
CAS No:400749-67-9
MF:C11H12ClN3
MW:221.686080932617
CID:2111336
PubChem ID:843044
Update Time:2025-06-09

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine
    • 1-(4-chlorobenzyl)-5-methyl-1h-pyrazol-3-ylamine
    • SCHEMBL3169680
    • DB-017308
    • 1-((4-Chlorophenyl)methyl)-5-methyl-1H-pyrazol-3-amine
    • 1-(4-Chlorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine
    • AK-968/41172219
    • Oprea1_549025
    • AKOS000307987
    • 1-[(4-Chlorophenyl)methyl]-5-methyl-pyrazol-3-amine
    • DA-31016
    • 1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine
    • STK348969
    • 400749-67-9
    • 103-447-0
    • MFCD01821189
    • 1-(4-Chloro-benzyl)-5-methyl-1H-pyrazol-3-ylamine
    • 1-[(4-chlorophenyl)methyl]-5-methyl-1h-pyrazol-3-amine
    • EN300-804483
    • CS-0280638
    • MDL: MFCD01821189
    • Inchi: 1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)
    • InChI Key: RKEBNFAAJDMVBI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN1C(C)=CC(N)=N1

Computed Properties

  • Exact Mass: 221.0719751Da
  • Monoisotopic Mass: 221.0719751Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Introduction to 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 400749-67-9)

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 400749-67-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a structurally diverse and biologically active scaffold known for its wide-ranging applications in drug discovery. The presence of both chloro and methyl substituents on the benzyl group and pyrazole ring, respectively, imparts unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.

The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 5. This structural motif is renowned for its ability to interact with biological targets such as enzymes and receptors, often leading to the development of bioactive molecules. The 4-chlorobenzyl substituent at the 1-position introduces a region of electrophilicity, which can be exploited in various chemical reactions, including nucleophilic substitution and coupling reactions. Meanwhile, the 5-methyl group at the 3-position of the pyrazole ring influences the overall electronic distribution and steric environment, potentially modulating the compound's binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The structural flexibility of this scaffold allows for modifications that can fine-tune pharmacokinetic properties, such as solubility, metabolic stability, and cell membrane permeability. This adaptability has made pyrazole-based compounds attractive for addressing a multitude of therapeutic areas, including oncology, inflammation, and central nervous system disorders.

One of the most compelling aspects of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is its potential as a building block for more complex molecules. Researchers have leveraged similar pyrazole derivatives to develop inhibitors targeting enzymes involved in cancer progression. For instance, studies have shown that certain pyrazole-based compounds can modulate kinases and other enzymes critical for cell proliferation and survival. The chloro substituent on the benzyl group is particularly noteworthy, as it serves as a handle for further functionalization via cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups.

The 5-methyl group in this compound also plays a crucial role in its chemical behavior. It can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. Additionally, the methyl group can influence the conformational landscape of the molecule, affecting how it fits into binding pockets within proteins or nucleic acids. These features make 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine a versatile intermediate for designing molecules with tailored biological activities.

Recent advancements in computational chemistry have further accelerated the discovery process for novel heterocyclic compounds like this one. Molecular modeling techniques allow researchers to predict how modifications to the core structure will impact binding interactions with biological targets. By integrating experimental data with computational predictions, scientists can rapidly screen large libraries of compounds to identify promising candidates for further investigation.

The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high regioselectivity. Key steps typically include condensation reactions to form the pyrazole ring followed by functionalization at specific positions using appropriate reagents. The chloro-substituted benzyl group can be introduced through halogenation or cross-coupling strategies, depending on the synthetic route chosen.

In conclusion,1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 400749-67-9) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features—combining a reactive chloro-substituted benzyl group with a methylated pyrazole core—make it an excellent candidate for further derivatization and exploration in drug discovery programs targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in developing next-generation therapeutics.

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